
4-苯氧基环己酮
概述
描述
4-Phenoxycyclohexanone is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is a solid at room temperature and is known for its applications in various chemical and industrial processes. The compound is characterized by a cyclohexanone ring substituted with a phenoxy group at the fourth position, which imparts unique chemical properties.
科学研究应用
4-Phenoxycyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
安全和危害
The safety data sheet for 4-Phenoxycyclohexanone indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
准备方法
Synthetic Routes and Reaction Conditions: 4-Phenoxycyclohexanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with phenol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium to facilitate the formation of the phenoxy group on the cyclohexanone ring .
Industrial Production Methods: In industrial settings, the production of 4-Phenoxycyclohexanone often involves continuous catalytic processes. These processes utilize catalysts such as molecular sieves supported by phosphotungstic acid to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .
化学反应分析
Types of Reactions: 4-Phenoxycyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert 4-Phenoxycyclohexanone to alcohols or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
作用机制
The mechanism of action of 4-Phenoxycyclohexanone involves its interaction with specific molecular targets and pathways. The phenoxy group can participate in various chemical interactions, influencing the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
4-Phenylcyclohexanone: Similar in structure but with a phenyl group instead of a phenoxy group.
4-Methoxycyclohexanone: Contains a methoxy group instead of a phenoxy group.
Cyclohexanone: The parent compound without any substituents
Uniqueness: 4-Phenoxycyclohexanone is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective .
属性
IUPAC Name |
4-phenoxycyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-5,12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZLGMLLNNTZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107464.png)
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/structure/B3107472.png)
amine hydrobromide](/img/structure/B3107488.png)
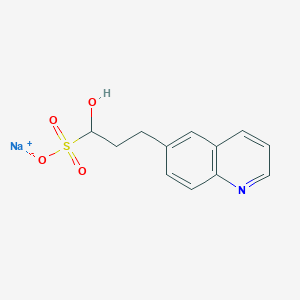
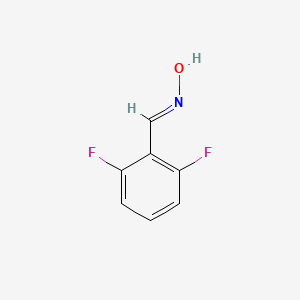
![5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3107510.png)
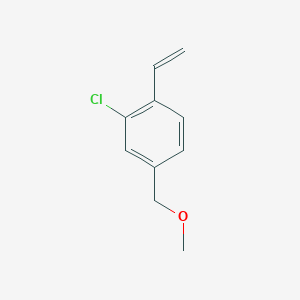
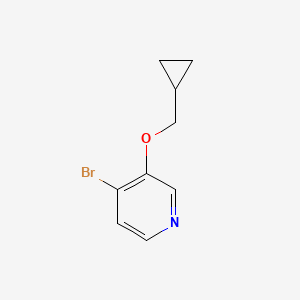
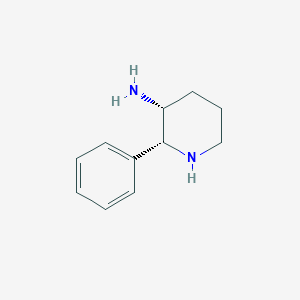
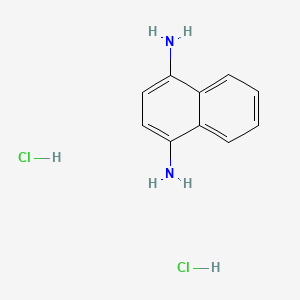

![5-Oxa-2-azaspiro[3.4]octan-7-ol](/img/structure/B3107554.png)
![tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate](/img/structure/B3107562.png)

